molecular formula C13H25ClN2O2 B6192321 tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate hydrochloride CAS No. 2648946-12-5

tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate hydrochloride

Cat. No.: B6192321
CAS No.: 2648946-12-5
M. Wt: 276.80 g/mol
InChI Key: CKOKNJBAKUGHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate hydrochloride is a chemical compound with a unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate hydrochloride typically involves the reaction of tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

Tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate
  • 3,8-diazabicyclo[4.3.1]decane-3-carboxylate hydrochloride

Uniqueness

Tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate hydrochloride is unique due to its tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and solubility, making it more suitable for certain applications compared to similar compounds.

Properties

CAS No.

2648946-12-5

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.80 g/mol

IUPAC Name

tert-butyl 3,8-diazabicyclo[4.3.1]decane-3-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-5-4-10-6-11(9-15)8-14-7-10;/h10-11,14H,4-9H2,1-3H3;1H

InChI Key

CKOKNJBAKUGHSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(C1)CNC2.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.